Tris(4-fluorophenyl)phosphine

Catalog No.
S705697
CAS No.
18437-78-0
M.F
C18H12F3P
M. Wt
316.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tris(4-fluorophenyl)phosphine

CAS Number

18437-78-0

Product Name

Tris(4-fluorophenyl)phosphine

IUPAC Name

tris(4-fluorophenyl)phosphane

Molecular Formula

C18H12F3P

Molecular Weight

316.3 g/mol

InChI

InChI=1S/C18H12F3P/c19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18/h1-12H

InChI Key

GEPJPYNDFSOARB-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1F)P(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F

Canonical SMILES

C1=CC(=CC=C1F)P(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F

Origin and Significance:

Tris(4-fluorophenyl)phosphine is a synthetic compound not found naturally. It is a valuable ligand in organometallic chemistry, forming complexes with various transition metals. These complexes act as catalysts for numerous organic transformations, making tris(4-fluorophenyl)phosphine a crucial tool for synthetic chemists [].


Molecular Structure Analysis

Tris(4-fluorophenyl)phosphine has a central phosphorus atom bonded to three phenyl groups, each containing a fluorine atom in the para (4th) position. The molecule adopts a trigonal pyramidal geometry around the phosphorus atom, with the three phenyl groups arranged in a roughly tetrahedral fashion [].

Key Features:

  • The presence of electron-withdrawing fluorine atoms on the phenyl rings slightly reduces the electron density on the phosphorus atom compared to unsubstituted triphenylphosphine. This subtle electronic modification can influence the catalytic activity of transition metal complexes formed with tris(4-fluorophenyl)phosphine.
  • The bulky nature of the three phenyl groups can create steric hindrance around the phosphorus atom, potentially affecting the reactivity of the coordinated transition metal center [].

Chemical Reactions Analysis

Synthesis:

Relevant Reactions:

Tris(4-fluorophenyl)phosphine plays a crucial role as a ligand in various cross-coupling reactions, including:

  • Buchwald-Hartwig cross-coupling
  • Suzuki-Miyaura coupling
  • Stille coupling
  • Sonogashira coupling
  • Negishi coupling
  • Heck coupling
  • Hiyama coupling

In these reactions, tris(4-fluorophenyl)phosphine coordinates to a transition metal catalyst, facilitating the formation of new carbon-carbon bonds between different organic fragments.

Balanced Chemical Equation (Example):

The Suzuki-Miyaura coupling reaction using a tris(4-fluorophenyl)phosphine ligand can be represented as follows:

R-X + Ar-B(OH)2 → R-Ar + BX2 + H2O

where R and Ar are organic groups, X is a leaving group (e.g., Cl, Br), B(OH)2 is a pinacol boronate ester, and BX2 is a byproduct (e.g., BCl3).


Physical And Chemical Properties Analysis

  • Melting Point: 120-122 °C []
  • Boiling Point: Decomposes above 250 °C []
  • Solubility: Soluble in common organic solvents like dichloromethane, chloroform, and THF []
  • Stability: Air- and moisture-sensitive []

Catalysis:

  • Cross-coupling reactions: Tris(4-fluorophenyl)phosphine serves as a ligand in numerous cross-coupling reactions, forming new carbon-carbon bonds. These reactions are crucial in organic synthesis for constructing complex molecules. Some notable examples include:
    • Buchwald-Hartwig coupling: This reaction forms aryl-aryl, aryl-alkyl, and vinyl-aryl bonds.
    • Suzuki-Miyaura coupling: This reaction forms carbon-carbon bonds between aryl or vinyl boronic acids and various electrophiles.
    • Stille coupling: This reaction forms carbon-carbon bonds between organotin reagents and various electrophiles.
    • Sonogashira coupling: This reaction forms carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.
    • Negishi coupling: This reaction forms carbon-carbon bonds between organozinc reagents and various electrophiles.
    • Heck coupling: This reaction forms carbon-carbon bonds between alkenes and aryl or vinyl halides.
    • Hiyama coupling: This reaction forms carbon-carbon bonds between organosilanes and various electrophiles.

Greener Synthesis:

Tris(4-fluorophenyl)phosphine finds application in developing more environmentally friendly synthetic methods. In combination with rhodium catalysts, it enables the oxygenative addition of terminal alkynes for the synthesis of esters, amides, and carboxylic acids. This approach avoids the use of hazardous organometallic reagents commonly employed in traditional methods, reducing environmental impact.

Other Applications:

Beyond catalysis and green synthesis, tris(4-fluorophenyl)phosphine finds use in other research areas, including:

  • Material science: As a ligand in the preparation of functional materials with specific properties.
  • Medicinal chemistry: As a component in the synthesis of biologically active molecules.
  • Organometallic chemistry: For studying the coordination chemistry of transition metals.

XLogP3

4.9

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

18437-78-0

Wikipedia

Tris(4-fluorophenyl)phosphine

Dates

Modify: 2023-08-15

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